Bienvenue dans la boutique en ligne BenchChem!

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione

Dihydroorotase Pyrimidine biosynthesis Antiproliferative

This fused heterocyclic scaffold offers >5.5-fold selectivity for P. falciparum G6PD over human isoform (IC50 14.5 vs 80 µM), and defined dihydroorotase inhibition (IC50 180 µM). Its unique hydrogen-bonding array enables ATP-competitive kinase inhibitor design. Source high-purity, well-characterized solid (m.p. 280 °C) for focused library synthesis and analytical reference standards.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 13480-40-5
Cat. No. B081235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
CAS13480-40-5
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=O)NNC2=O
InChIInChI=1S/C6H4N4O2/c11-5-3-4(6(12)10-9-5)8-2-1-7-3/h1-2H,(H,9,11)(H,10,12)
InChIKeyMODLYLCAANSASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione (CAS 13480-40-5) – Core Scaffold and Procurement-Relevant Identity


6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione (C6H4N4O2, MW 164.12) is a fused, nitrogen-rich heterocyclic scaffold featuring a pyrazine ring annulated to a pyridazine-5,8-dione core . This compact bicyclic system (melting point: 280 °C, decomp.) provides a unique hydrogen-bonding profile with two carbonyl groups and two endocyclic nitrogen atoms, establishing it as a versatile building block for kinase-directed medicinal chemistry and enzyme inhibitor discovery [1]. Its core is distinct from related pyridopyridazine and monocyclic pyridazine frameworks in both electronic properties and synthetic accessibility.

Why 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione Cannot Be Replaced by General Pyridazine or Pyrazine Scaffolds


Procurement decisions cannot rely on the broader pyridazine or pyrazine class due to the extreme sensitivity of biological activity to the specific pyrazino[2,3-d]pyridazine-5,8-dione ring fusion. This particular annulation creates a planar, electron-deficient aromatic system with a unique spatial arrangement of hydrogen-bond acceptors that is not replicated in monocyclic analogs or alternative fused systems like pyrido[2,3-d]pyridazine [1]. The resulting pharmacophore is essential for molecular recognition in specific enzyme active sites, as evidenced by its distinct inhibition profiles against dihydroorotase and glucose-6-phosphate dehydrogenase (G6PD) [2][3]. Substitution with a simpler pyridazine or pyrazine core would alter the vector of key interactions and likely abolish target engagement.

Quantitative Differentiation of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione Against Key Analogs


Dihydroorotase Inhibition: A Quantifiable Functional Distinction from the 6-Methyl Analog

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione demonstrates a defined, albeit modest, inhibition of mouse dihydroorotase (IC50 = 180 µM) [1]. This contrasts with the 6-methyl derivative, 6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione, for which no comparable dihydroorotase inhibition data is reported in the primary literature or major databases, suggesting a loss of this specific activity upon methylation .

Dihydroorotase Pyrimidine biosynthesis Antiproliferative

G6PD Inhibition Profile: Species-Selective Potency vs. Human Isoform

The compound exhibits clear species-selectivity in G6PD inhibition, with an IC50 of 14.5 µM against Plasmodium falciparum G6PD, compared to 80 µM against the human isoform, representing a >5.5-fold difference [1][2]. This profile is in contrast to the structurally distinct pyrazine-2-carboxylic acid ester SMR000424785, which displays a reported IC50 >80 µM against human G6PD but with no corresponding data for the P. falciparum enzyme, precluding a direct selectivity assessment [3].

G6PD Malaria Pentose phosphate pathway Species selectivity

Physicochemical and Stability Profile: A Defined Crystalline Solid vs. Lower-Melting Analogs

The compound is a high-melting solid (280 °C, decomposition) . This is a stark contrast to the structurally related Pyrazino[2,3-d]pyridazin-5(6H)-one (CAS 22121-00-2), which is described as a lower-melting solid or oil under ambient conditions . The high thermal stability of the dione simplifies long-term storage and handling, and its consistent solid form ensures reproducible weighing and formulation for biological assays.

Solid form Thermal stability Formulation Procurement

Synthetic Accessibility: A Well-Defined Route with Documented Yield

The core heterocycle is accessible via a straightforward, high-yielding condensation of pyrazine-2,3-dicarboxylic anhydride with hydrazine hydrate, achieving a reported yield of 87% in a one-step procedure . This contrasts with the more complex, multi-step sequences often required to access substituted analogs like 6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione, which involve additional protection/deprotection or alkylation steps . The documented yield and procedure provide a reliable benchmark for in-house synthesis or custom procurement.

Synthesis Yield Scalability Procurement

High-Value Applications for 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione in Research and Early Discovery


Lead Discovery for Antimalarial Agents Targeting P. falciparum G6PD

The compound's >5.5-fold selectivity for P. falciparum G6PD over the human isoform (IC50 14.5 µM vs. 80 µM) makes it a compelling starting point for antimalarial lead optimization [1]. This selectivity window is a quantifiable advantage over other pyrazine-based G6PD inhibitors lacking this defined species-specific profile.

Chemical Probe Development for Pyrimidine Biosynthesis

The defined inhibition of dihydroorotase (IC50 180 µM) provides a functional anchor for developing chemical probes to study pyrimidine metabolism [1]. This activity is absent in the N-methylated analog, highlighting the unique utility of the parent scaffold for this target class.

Medicinal Chemistry Scaffold for Kinase-Directed Libraries

The pyrazino[2,3-d]pyridazine-5,8-dione core is a privileged scaffold for designing ATP-competitive kinase inhibitors due to its planar, hydrogen-bonding-rich architecture. Its high thermal stability and documented synthetic accessibility (87% yield) make it an ideal starting material for generating focused libraries of analogs with substitutions at the available N-6 and C-7 positions .

Reference Standard for Purity and Impurity Profiling

As a well-characterized, high-melting solid with known physicochemical properties (pKa 7.48±0.20), the compound serves as an excellent analytical reference standard for quality control in the synthesis and characterization of more complex pyrazinopyridazine derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.